7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-6(9(12)13)7-4-5-10-11(7)8/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXFBUYNWBUFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=NN21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methoxypyrazolo 1,5 a Pyridine 4 Carboxylic Acid and Analogs
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid reveals several strategic disconnections for its synthesis. The primary goal is to deconstruct the target molecule into simpler, commercially available starting materials. The core pyrazolo[1,5-a]pyridine (B1195680) ring system is the central feature, and its formation is the key challenge.
One common disconnection strategy involves breaking the pyrazole (B372694) ring, which suggests a [3+2] cycloaddition approach. This retrosynthetic pathway leads to a substituted pyridine (B92270) component and a two-atom synthon that can form the pyrazole ring. Another key disconnection can be made at the pyridine ring fusion, suggesting a cyclization reaction of a suitably functionalized pyrazole precursor.
Cyclization Reactions for Pyrazolo[1,5-a]pyridine Core Formation
The construction of the fused pyrazolo[1,5-a]pyridine core is a critical step in the synthesis of the target molecule and its analogs. Various cyclization strategies have been developed to achieve this, often involving the formation of the pyrazole or pyridine ring in the final step. nih.gov
Reactions Involving Aminopyridinium Salts and Alkynylesters
A widely employed method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the reaction of N-aminopyridinium salts with alkynes. acs.org This reaction typically proceeds as a [3+2] cycloaddition, where the N-aminopyridinium ylide, generated in situ from the salt, acts as a 1,3-dipole. nih.gov The alkyne serves as the dipolarophile, leading to the formation of the pyrazolo[1,5-a]pyridine ring system. The regioselectivity of this reaction can be influenced by the substituents on both the pyridinium (B92312) salt and the alkyne.
For instance, the reaction of an N-aminopyridinium salt with an alkynylester can directly introduce a carboxylic acid precursor at the desired position on the pyrazolo[1,5-a]pyridine core. Subsequent hydrolysis of the ester group would then yield the target carboxylic acid.
1,3-Dipolar Cycloaddition Approaches
The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including the pyrazole ring of the pyrazolo[1,5-a]pyridine system. mdpi.com In this approach, a 1,3-dipole, such as an N-iminopyridinium ylide, reacts with a dipolarophile, typically an alkene or alkyne. nih.govmdpi.com
This method offers a high degree of control over the substitution pattern of the final product. By choosing appropriately substituted pyridinium ylides and dipolarophiles, a wide range of pyrazolo[1,5-a]pyridine analogs can be synthesized. The reaction often proceeds with high regioselectivity and stereoselectivity, making it an attractive strategy for the synthesis of complex molecules. mdpi.com Recent developments have focused on metal-free conditions for these cycloadditions. researchgate.net
Cross-Dehydrogenative Coupling (CDC) Reactions in Pyrazolo[1,5-a]pyridine Synthesis
Cross-dehydrogenative coupling (CDC) has emerged as a powerful tool in modern organic synthesis, allowing for the formation of C-C and C-heteroatom bonds directly from two C-H bonds. This approach is highly atom-economical and avoids the need for pre-functionalized starting materials. nih.gov CDC reactions have been successfully applied to the synthesis of pyrazolo[1,5-a]pyridines, offering a novel and efficient route to this important heterocyclic system. acs.org
Catalytic Systems and Reaction Conditions
A variety of catalytic systems have been developed to promote CDC reactions for pyrazolo[1,5-a]pyridine synthesis. These systems often employ transition metal catalysts, such as palladium, copper, or iron, which can facilitate the C-H activation steps. nih.gov However, catalyst-free CDC reactions promoted by reagents like acetic acid and molecular oxygen have also been reported, offering a greener alternative. acs.orgresearchgate.net
The reaction conditions for these CDC reactions can vary widely depending on the specific catalytic system and substrates used. Common solvents include ethanol (B145695) and N-methylpyrrolidone, and the reactions may be carried out at room temperature or elevated temperatures. organic-chemistry.org
Mechanistic Pathways of CDC Reactions
The mechanistic pathways of CDC reactions in pyrazolo[1,5-a]pyridine synthesis are often complex and can vary depending on the catalyst and substrates involved. A plausible mechanism for acetic acid-promoted reactions involves the activation of an N-amino-2-iminopyridine by proton transfer from the acid. acs.org This is followed by a nucleophilic addition of the enol form of a β-dicarbonyl compound. The subsequent steps involve an oxidative C(sp3)–C(sp2) dehydrogenative coupling and a dehydrative cyclization. nih.gov
Functionalization and Introduction of the Carboxylic Acid Moiety
The precise placement of functional groups on the pyrazolo[1,5-a]pyridine scaffold is essential for modulating the molecule's physicochemical properties and biological activity. The carboxylic acid at position 4 and the methoxy (B1213986) group at position 7 are key features of the target compound.
A prevalent and reliable method for installing the carboxylic acid group at the 4-position is the hydrolysis of a corresponding ester precursor, such as an ethyl or methyl ester. This transformation is commonly achieved under basic conditions.
For instance, the saponification of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester can be accomplished using aqueous sodium hydroxide (B78521) (NaOH) at room temperature. chemicalbook.com The reaction mixture is stirred for a period, after which the addition of an acid, like acetic acid, neutralizes the solution and precipitates the carboxylic acid product. chemicalbook.com Another common set of conditions involves using lithium hydroxide (LiOH) in a mixture of solvents like dioxane and water. researchgate.net
The choice of base and solvent system is critical and can be tailored to the specific substrate. For derivatives that may be sensitive to strong bases or high temperatures, milder conditions can be employed to prevent degradation or side reactions. nih.gov
Table 1: Conditions for Ester Hydrolysis
| Ester Precursor | Reagents | Solvent(s) | Conditions |
| Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester | Sodium Hydroxide | Water | Room Temperature |
| Pyridine-containing carboxylic esters | Lithium Hydroxide | Dioxane/H₂O | - |
| Benzyl ester derivatives | Basic Hydrolysis | - | - |
This table provides examples of common hydrolysis techniques.
Introducing a methoxy group at the 7-position of the pyrazolo[1,5-a]pyridine ring can be achieved through several synthetic approaches. One common strategy involves the nucleophilic substitution of a leaving group, such as a halogen, at the 7-position. The high reactivity of a chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine (B1248293) core makes it susceptible to displacement by nucleophiles like methoxide. nih.gov
Alternatively, if the synthesis starts from a precursor with a hydroxyl group at the 7-position, a standard Williamson ether synthesis can be employed. This involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which is then reacted with a methylating agent like methyl iodide or dimethyl sulfate. Structure-activity relationship (SAR) studies have shown that the introduction of an electron-donating group like a methoxy group can enhance the biological activity of these compounds. nih.gov
Regioselective Synthesis Strategies
The most common route to the pyrazolo[1,5-a]pyridine scaffold involves the [3+2] cycloaddition reaction between an N-aminopyridinium salt (or ylide) and a suitable dipolarophile, such as an alkyne or alkene. sci-hub.seorganic-chemistry.org When using asymmetrically substituted N-aminopyridinium salts, a mixture of regioisomers can be formed. sci-hub.se
Recent methodologies have been developed to achieve high regioselectivity. For example, a TEMPO-mediated [3+2] annulation–aromatization protocol has been shown to produce pyrazolo[1,5-a]pyridines with predictable regioselectivity. acs.org Similarly, specific reaction conditions and catalyst choices in cycloaddition reactions can favor the formation of one isomer over another. organic-chemistry.org
The structure of the starting materials, particularly the substituents on both the pyridine precursor and the reacting partner, has a profound impact on the regiochemical outcome. mdpi.com The electronic properties of substituents (electron-donating vs. electron-withdrawing) can direct the cyclization pathway. For instance, in the reaction of 5-aminopyrazoles with nonsymmetrical 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups dictates the proportions of the resulting regioisomers. mdpi.com
Reaction parameters such as solvent polarity, temperature, and the presence of catalysts also play a crucial role. researchgate.net It has been observed that in some cycloaddition reactions, the ratio of 7-substituted to 7-unsubstituted products increases with decreasing solvent polarity. researchgate.net Fine-tuning these parameters is essential for maximizing the yield of the desired regioisomer.
Table 2: Factors Influencing Regioselectivity
| Factor | Influence |
| Starting Materials | Substituent electronics and sterics on both pyridine and dicarbonyl precursors direct cyclization. mdpi.com |
| Reaction Conditions | Solvent polarity and temperature can alter the ratio of positional isomers formed. researchgate.net |
| Catalysts/Mediators | Specific mediators like TEMPO can lead to predictable and high regioselectivity. acs.org |
This table summarizes key factors that control the position of substituents during synthesis.
Green Chemistry Principles in Synthesis Optimization
Applying green chemistry principles to the synthesis of pyrazolo[1,5-a]pyridines is an area of growing interest, aiming to reduce the environmental impact of chemical processes. nih.govresearchgate.net Strategies include the use of environmentally benign solvents, microwave-assisted reactions, and catalyst-free conditions. acs.orgcu.edu.eg
One-pot, solvent-free syntheses of related pyrazolo[1,5-a]pyrimidines have been reported, which minimize waste and improve reaction efficiency. researchgate.net Sonochemical methods, using ultrasound irradiation, have also been developed as an eco-friendly approach for the catalyst-free synthesis of pyrazolo[1,5-a]pyridine derivatives, often resulting in excellent yields and shorter reaction times. acs.orgnih.gov Furthermore, employing water as a solvent or developing multi-component reactions that increase atom economy are key aspects of greening these synthetic routes. acs.orgcu.edu.eg
Chemical Reactivity and Derivatization of 7 Methoxypyrazolo 1,5 a Pyridine 4 Carboxylic Acid
Reactions Involving the Carboxylic Acid Group
The carboxylic acid functionality is a versatile handle for the introduction of various substituents through well-established organic reactions.
The conversion of the carboxylic acid to its corresponding ester is a fundamental transformation. While specific studies on the esterification of 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid are not extensively detailed in the reviewed literature, general principles of esterification for heterocyclic carboxylic acids are applicable. Standard methods such as Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), are expected to be effective. For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed.
For instance, the synthesis of various pyrazolo[1,5-a]pyrimidine-3-carboxylate esters has been achieved through multi-step syntheses, often involving the initial construction of the heterocyclic core with the ester group already in place. researchgate.netprepchem.com This suggests that direct esterification of the parent carboxylic acid is a viable, though perhaps less documented, route.
Table 1: General Conditions for Esterification of Heterocyclic Carboxylic Acids
| Method | Reagents | Typical Conditions |
|---|---|---|
| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux |
| DCC/DMAP | Alcohol, DCC, DMAP | Room Temperature |
| EDC/DMAP | Alcohol, EDC, DMAP | Room Temperature |
The formation of amides from this compound is a crucial reaction for creating derivatives with potential biological activity. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.
Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride, which then readily reacts with an amine. Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation under milder conditions, minimizing side reactions. These reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and the previously mentioned carbodiimides (DCC and EDC) often in combination with additives like HOBt (1-Hydroxybenzotriazole).
Studies on the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides have demonstrated the successful use of such coupling methodologies. For example, hydrolysis of the corresponding esters followed by amidation has been a common strategy to access these amide derivatives. researchgate.net This two-step approach highlights the feasibility of converting the carboxylic acid of the title compound into a wide range of amides.
Table 2: Common Coupling Reagents for Amidation
| Reagent | Description |
|---|---|
| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |
| HATU | Peptide coupling agent |
| HBTU | Peptide coupling agent |
| EDC/HOBt | Carbodiimide coupling with an additive |
Reactivity at the Pyrazolo[1,5-a]pyridine (B1195680) Core
The fused pyrazolo[1,5-a]pyridine ring system is an electron-rich aromatic core, making it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the fused rings and any existing substituents.
The pyrazolo[1,5-a]pyridine nucleus can undergo various substitution reactions. Electrophilic aromatic substitution is a key reaction for functionalizing the carbon atoms of the ring. The methoxy (B1213986) group at the 7-position is an activating, ortho-, para-directing group, which would be expected to influence the regioselectivity of electrophilic attack.
Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For instance, selective halogenation of pyridine (B92270) derivatives can be accomplished using designed phosphine (B1218219) reagents. nih.gov
Nitration: The introduction of a nitro group is typically carried out with a mixture of nitric acid and sulfuric acid.
Alkylation and Acylation (Friedel-Crafts type reactions): These reactions introduce alkyl or acyl groups onto the aromatic ring, although they can be challenging on pyridine-like systems due to the basicity of the ring nitrogen.
Furthermore, N-alkylation at the nitrogen atoms of the pyrazole (B372694) or pyridine ring can occur, with the regioselectivity being dependent on the reaction conditions and the specific alkylating agent used. researchgate.netosi.lv Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) systems have shown that N-alkylation is a viable derivatization strategy. researchgate.net
Nucleophilic aromatic substitution on the pyrazolo[1,5-a]pyridine core is generally less facile unless the ring is activated by strongly electron-withdrawing groups or a good leaving group is present.
The electrochemical properties of the pyrazolo[1,5-a]pyridine core are of interest for understanding its electronic nature and potential applications in materials science and as redox-active molecules. The fused aromatic system can undergo both oxidation (removal of electrons) and reduction (addition of electrons).
While specific cyclic voltammetry data for this compound is not available in the reviewed literature, studies on related heterocyclic systems provide some insights. The oxidation potential would be influenced by the electron-donating methoxy group, which would likely make the molecule easier to oxidize compared to the unsubstituted pyrazolo[1,5-a]pyridine. Conversely, the electron-withdrawing carboxylic acid group would make it more difficult to oxidize but easier to reduce.
Electrochemical studies on pyrazolo[1,5-f]phenanthridine (B1260251) derivatives have demonstrated their ability to undergo electroreduction. rsc.org Furthermore, the reduction of the pyrimidine (B1678525) ring in pyrazolo[1,5-a]pyrimidines has been shown to be achievable using complex hydrides, leading to tetrahydropyrazolo[1,5-a]pyrimidines. mdpi.com This suggests that the pyrazolo[1,5-a]pyridine core of the title compound is also susceptible to reduction under appropriate conditions. The precise oxidation and reduction potentials would need to be determined experimentally using techniques like cyclic voltammetry.
Modifications of the Methoxy Group
The methoxy group at the 7-position of the pyrazolo[1,5-a]pyridine ring is a key site for chemical modification. Its electron-donating nature can influence the reactivity of the heterocyclic core. A primary transformation of this group is its demethylation to the corresponding 7-hydroxy derivative, a common strategy in medicinal chemistry to introduce a handle for further functionalization or to explore the pharmacological effects of the phenolic analogue.
One of the most effective and widely used reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govcommonorganicchemistry.com This powerful Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. nih.govresearchgate.net The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com It is generally advisable to use at least one equivalent of BBr₃ per ether group, with additional equivalents for other basic sites within the molecule that could consume the reagent. mdma.ch The reaction proceeds via the formation of a boron-oxygen bond, followed by hydrolysis to yield the desired phenol. mdma.ch
The proposed demethylation of this compound to 7-Hydroxypyrazolo[1,5-a]pyridine-4-carboxylic acid using BBr₃ is depicted in the following reaction scheme:
Reaction Scheme: Demethylation of this compound
The resulting 7-hydroxy derivative opens up avenues for further derivatization. For instance, the phenolic hydroxyl group can be alkylated, acylated, or converted to a triflate for subsequent cross-coupling reactions, thus providing access to a wide array of analogues.
Exploration of Novel Reaction Pathways and Functionalization Strategies
Beyond the modification of the methoxy group, the exploration of novel reaction pathways for the functionalization of the this compound scaffold is of significant interest for the generation of chemical diversity.
The pyrazolo[1,5-a]pyridine ring system is generally considered electron-deficient, which can make classical electrophilic aromatic substitution challenging. youtube.com However, the substitution pattern and the specific reaction conditions can influence the outcome. researchgate.net For the related pyrazolo[1,5-a]pyrimidine system, electrophilic substitution has been shown to occur, with the position of substitution being highly dependent on the reagents and the electronic nature of the substituents already present. researchgate.net
Modern synthetic methodologies offer promising alternatives for the functionalization of such heterocyclic systems. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. ciac.jl.cnnih.gov If a suitable leaving group, such as a halogen, were introduced onto the pyrazolo[1,5-a]pyridine core, a wide range of functional groups could be installed via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
The carboxylic acid group at the 4-position is another versatile handle for derivatization. Standard coupling reactions with amines or alcohols, facilitated by coupling agents like EDCI/HOBt or HATU, can be employed to synthesize a library of amides and esters, respectively. nih.gov These derivatives are often explored for their potential biological activities.
Below is an interactive data table summarizing potential functionalization strategies for this compound.
| Functionalization Strategy | Target Site | Potential Reagents/Conditions | Expected Product Type |
| Demethylation | 7-Methoxy group | BBr₃ in DCM | 7-Hydroxy derivative |
| Electrophilic Substitution | Pyrazolo[1,5-a]pyridine ring | Nitrating or brominating agents | Nitro or bromo derivatives |
| C-H Activation/Cross-Coupling | Pyrazolo[1,5-a]pyridine ring | Pd, Rh, or other transition metal catalysts | Arylated, alkylated, or aminated derivatives |
| Carboxylic Acid Derivatization | 4-Carboxylic acid group | Amines/Coupling agents, Alcohols/Acid catalysis | Amides, Esters |
The exploration of these and other synthetic transformations will be crucial in unlocking the full potential of this compound as a scaffold for the development of new chemical entities.
Structure Activity Relationship Investigations for Pyrazolo 1,5 a Pyridine Scaffolds
Analysis of Substituent Effects on Molecular Interactions
Influence of the 7-Methoxy Group on Molecular Recognition
While direct studies on the 7-methoxy group in 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid are limited, SAR studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives offer valuable insights. The introduction of a methoxy (B1213986) group can enhance anticancer activity. In a study on pyrazolo[4,3-c]pyridines, a methoxy group was found to be crucial for high-affinity interaction with the target protein.
The methoxy group can influence molecular recognition through several mechanisms:
Electronic Effects : The methoxy group is an electron-donating group, which can alter the electron density of the aromatic ring system and influence interactions such as π-π stacking.
Hydrogen Bonding : While the methoxy group itself is a weak hydrogen bond acceptor, its presence can influence the hydrogen-bonding potential of nearby functional groups.
Role of the 4-Carboxylic Acid Group in Target Binding
The carboxylic acid group at the C-4 position is a key functional group that can significantly contribute to target binding. nih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as participate in ionic interactions, makes it a critical component for molecular recognition. nih.gov
In many instances, the carboxylic acid moiety can:
Form strong hydrogen bonds with amino acid residues such as arginine, lysine, and histidine in the active site of a protein.
Participate in salt bridge interactions with positively charged residues.
Coordinate with metal ions present in the active site of metalloenzymes.
However, in some cases, the introduction of a carboxylic acid group can lead to a loss of activity. For example, in a series of pyrazolo[4,3-c]pyridine derivatives, carboxylate derivatives proved to be inactive. acs.org This highlights the importance of the specific target and its binding site characteristics.
| Compound Scaffold | Position of Carboxylic Acid | Observed Effect on Binding/Activity | Potential Interaction Type |
|---|---|---|---|
| Pyridine (B92270) | Varies | Enhances binding affinity | Hydrogen bonding, π-π stacking |
| Pyrazolo[4,3-c]pyridine | N-1 | Inactive | N/A |
Impact of Substitutions at Other Positions (e.g., C2, C3)
Modifications at other positions of the pyrazolo[1,5-a]pyridine (B1195680) scaffold have been shown to significantly alter biological activity.
C2 Position : Substitutions at the C2 position can influence the potency and selectivity of the compounds. For instance, in a series of pyrazolo[1,5-a]pyrimidine inhibitors, various groups were substituted at this position to optimize activity.
C3 Position : The C3 position has been a key site for modification in the development of antiviral agents. nih.gov Alterations of the heteroatom basicity and the orientation of the group at C3 lead to significant changes in antiviral activity. nih.gov
| Position | Substituent Type | Effect on Activity | Example Target Class |
|---|---|---|---|
| C2 | Various | Modulates potency and selectivity | Kinase Inhibitors |
| C3 | Heteroatomic groups | Significant changes in activity | Antiviral agents |
Scaffold Hopping and Molecular Hybridization Approaches
Scaffold hopping is a widely used strategy in drug discovery to identify novel core structures with similar biological activity. The pyrazolo[1,5-a]pyridine scaffold has been successfully employed in such approaches. For example, a scaffold-hopping strategy was used to develop novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists. nih.gov This involved the molecular hybridization of two structurally distinct antagonists, followed by optimization guided by structure-activity relationships. nih.gov
Ring-opening scaffold hopping strategies have also been employed to design and synthesize a series of pyrazolo[1,5-a]pyrimidine analogs.
Conformational Analysis and its Implications for Molecular Interactions
The three-dimensional conformation of pyrazolo[1,5-a]pyridine derivatives is a critical determinant of their biological activity. The fused, rigid, and planar nature of the pyrazolo[1,5-a]pyrimidine system provides a stable platform for the presentation of functional groups for molecular recognition. nih.gov
Conformational analysis, often performed using techniques like NMR spectroscopy and computational modeling, can reveal the preferred spatial arrangement of substituents. For instance, in the case of tetrahydropyrazolo[1,5-a]pyrimidines, dearomatization of the pyrimidine (B1678525) ring results in geometric isomers with significantly different conformational lability. mdpi.com A conformationally stable core allows for a more precise estimation of interproton distances, which can aid in understanding the binding mode to a target. mdpi.com Conversely, a conformationally labile system may have the advantage of being able to adapt to the active site of a target. mdpi.com
Stereochemical Considerations in Pyrazolo[1,5-a]pyridine Derivatives
The introduction of chiral centers into pyrazolo[1,5-a]pyridine derivatives can lead to stereoisomers with different biological activities. When substituents are present at positions that create stereocenters, the resulting enantiomers or diastereomers can exhibit distinct pharmacological profiles.
For example, the reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines can lead to the formation of four possible stereoisomers. mdpi.com It has been reported that both syn- and anti-configured isomers can be formed, with the bicyclic core in the syn-configuration being conformationally stable, while the trans-configuration is a conformationally labile system. mdpi.com This highlights the importance of controlling and characterizing the stereochemistry of these derivatives during drug development.
Theoretical and Computational Investigations
Molecular Modeling and Docking Studies to Elucidate Molecular Interactions
Molecular modeling and docking are pivotal in understanding how 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid might interact with biological targets, such as enzymes or receptors. These computational techniques predict the preferred orientation of the molecule when bound to a target, as well as the strength of the interaction.
Docking studies involve placing the 3D structure of the compound into the binding site of a protein. The process calculates the binding affinity, often expressed as a docking score or binding energy, which indicates the stability of the complex. For instance, a lower binding energy suggests a more stable interaction. These studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for binding.
For this compound, the methoxy (B1213986) group, the carboxylic acid moiety, and the nitrogen atoms of the pyrazolopyridine core are all potential sites for forming hydrogen bonds with amino acid residues in a protein's active site. The aromatic rings can also participate in π-π stacking interactions. Molecular dynamics simulations can further refine the docking poses, providing a more dynamic picture of the compound's behavior within the binding site over time. nih.govnih.gov
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |
| Cyclooxygenase-2 (COX-2) | -9.2 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
| Carbonic Anhydrase II | -7.9 | His94, Thr199 | Hydrogen Bond, Hydrophobic |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide a detailed understanding of the electronic properties of this compound, which are fundamental to its reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for nucleophilic and electrophilic attack.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.2 | Electron-donating ability |
| LUMO Energy | -1.8 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 | Chemical reactivity and stability |
The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. wuxiapptec.com It is plotted on the electron density surface, with different colors indicating varying electrostatic potentials. Red regions represent negative potential, indicating electron-rich areas that are prone to electrophilic attack. Blue regions represent positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. wuxiapptec.com Green and yellow areas represent neutral or weakly polar regions.
For this compound, the EPS map would likely show a negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atoms, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its acidic nature.
Conformational Energy Landscapes and Stability
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring its possible shapes and their relative energies. The rotation around single bonds, such as the bond connecting the carboxylic acid group to the pyrazolopyridine ring, can lead to different conformers.
Computational methods can be used to calculate the potential energy surface, which maps the energy of the molecule as a function of its geometry. This allows for the identification of the most stable, low-energy conformations. Understanding the preferred conformation is crucial as it dictates how the molecule will fit into the binding site of a biological target. For some flexible molecules, the conformational lability can be an advantage, allowing them to adapt to the active site of a target. mdpi.com
Prediction of Reaction Mechanisms and Transition States
Quantum chemical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn influences the reaction rate.
This type of analysis can be valuable in predicting the outcomes of synthetic reactions or understanding the metabolic pathways of the compound. For example, it could be used to predict the most likely sites of metabolism by cytochrome P450 enzymes.
In Silico Prediction of Molecular Properties Relevant to Research Design
In the early stages of drug discovery, in silico methods are widely used to predict various molecular properties that are important for a compound's potential as a drug candidate. biotechnologia-journal.orgresearchgate.net These predictions help in prioritizing compounds for synthesis and experimental testing.
For this compound, these properties can be calculated using various computational models. Lipinski's rule of five is a commonly used guideline to assess the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other important properties include aqueous solubility (logS), polar surface area (PSA), and absorption, distribution, metabolism, and excretion (ADME) parameters. nih.gov
| Property | Predicted Value | Significance in Research Design |
|---|---|---|
| Molecular Weight | 192.17 g/mol | Influences absorption and distribution |
| logP (Lipophilicity) | 1.5 | Affects solubility and membrane permeability |
| Hydrogen Bond Donors | 1 | Contributes to binding and solubility |
| Hydrogen Bond Acceptors | 4 | Contributes to binding and solubility |
| Polar Surface Area (PSA) | 68.9 Ų | Relates to membrane permeability |
Analytical Methodologies for Compound Characterization and Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the nuclei.
¹H-NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid, the spectrum would exhibit distinct signals corresponding to the aromatic protons on the pyrazolopyridine core, the methoxy (B1213986) group protons, and the acidic proton of the carboxyl group. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. For instance, in related pyrazolo[1,5-a]pyridine (B1195680) structures, protons on the pyridine (B92270) ring typically appear in the range of δ 6.5-8.5 ppm. doi.org The methoxy protons would be expected to appear as a sharp singlet further upfield, while the carboxylic acid proton would be a broad singlet at a significantly downfield chemical shift.
¹³C-NMR Spectroscopy complements ¹H-NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in ¹³C-NMR are sensitive to the hybridization and electronic environment of the carbon atoms. The spectrum for the target compound would show signals for the nine distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (typically δ 160-180 ppm), the aromatic carbons of the fused ring system, and the methoxy carbon (typically δ 50-60 ppm). doi.org
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|---|
| Aromatic CH | H-2 | ~8.0 - 8.3 (s) | ~140 - 145 | Adjacent to pyrazole (B372694) nitrogen. |
| Aromatic CH | H-3 | ~8.2 - 8.5 (s) | ~110 - 115 | Adjacent to pyrazole nitrogen and C-4. |
| Aromatic C | C-4 | - | ~120 - 125 | Carbon bearing the carboxylic acid group. |
| Aromatic CH | H-5 | ~8.4 - 8.7 (d) | ~125 - 130 | Ortho to the bridgehead nitrogen. |
| Aromatic CH | H-6 | ~6.8 - 7.1 (dd) | ~110 - 115 | Meta to the bridgehead nitrogen, ortho to the methoxy group. |
| Aromatic C | C-7 | - | ~160 - 165 | Carbon bearing the methoxy group. |
| Methoxy (OCH₃) | - | ~3.9 - 4.1 (s) | ~55 - 60 | Typical range for aryl methoxy groups. |
| Carboxylic Acid (COOH) | - | >12.0 (br s) | ~165 - 175 | Acidic proton signal is often broad and solvent-dependent. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS, ESI-MS, EI-MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion. For this compound (C₉H₈N₂O₃), the exact mass can be calculated and compared to the experimental value to confirm its chemical formula. Techniques like Electrospray Ionization (ESI) are commonly used, which can detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. doi.org For the closely related isomer, 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, the predicted m/z for the [M+H]⁺ adduct is 193.06078. uni.lu
Fragmentation Analysis , often performed using tandem mass spectrometry (MS/MS), involves inducing the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can help to elucidate the molecule's structure. For pyrazolo[1,5-a]pyridine carboxylic acids, characteristic fragmentation pathways include the initial loss of a water molecule (m/z 18) or the loss of carbon dioxide (decarboxylation, m/z 44) from the carboxylic acid group. researchgate.net Subsequent fragmentation may involve the loss of carbon monoxide (m/z 28) or hydrogen cyanide (m/z 27) from the heterocyclic ring system. researchgate.netresearchgate.net
Table 2: Predicted ESI-MS Adducts and Key Fragments for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₉H₉N₂O₃⁺ | 193.06 | Protonated molecular ion. |
| [M+Na]⁺ | C₉H₈N₂O₃Na⁺ | 215.04 | Sodium adduct of the molecular ion. |
| [M-H]⁻ | C₉H₇N₂O₃⁻ | 191.05 | Deprotonated molecular ion. |
| [M-H₂O+H]⁺ | C₉H₇N₂O₂⁺ | 175.05 | Fragment from loss of water. |
| [M-CO₂+H]⁺ | C₈H₉N₂O⁺ | 149.07 | Fragment from loss of carbon dioxide (decarboxylation). |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound.
The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The carboxylic acid moiety gives rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong, sharp C=O (carbonyl) stretching band around 1700 cm⁻¹. researchgate.net The presence of the aromatic pyrazolopyridine system would be indicated by C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The methoxy group would be identified by its characteristic C-O stretching band, typically found in the 1000-1300 cm⁻¹ range. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Carboxylic Acid (C=O) | Stretching | 1680 - 1720 | Strong |
| Aromatic C=C / C=N | Stretching | 1450 - 1650 | Medium to Strong |
| Methoxy C-O | Stretching | 1000 - 1300 | Strong |
Chromatographic Techniques for Purification and Purity Assessment (e.g., TLC, Column Chromatography, LC)
Chromatographic methods are fundamental for the separation, purification, and assessment of purity of chemical compounds. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. doi.org For pyrazolo[1,5-a]pyridine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, with visualization achieved under UV light or by staining. doi.org The retention factor (Rf) value is dependent on the polarity of the compound and the solvent system used.
Column Chromatography , often performed as flash column chromatography, is the standard method for purifying multigram quantities of compounds in a research setting. doi.org Silica gel is typically used as the stationary phase. The compound is loaded onto the column and eluted with a solvent system (mobile phase), often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. doi.org Fractions are collected and analyzed by TLC to isolate the pure product.
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for the final purity assessment of a compound. It provides high-resolution separation and can be used to quantify the purity by measuring the relative area of the product peak compared to any impurity peaks.
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. The technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice.
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.net This information would confirm the connectivity established by NMR and provide insight into the molecule's conformation in the solid state. Furthermore, the analysis reveals how molecules pack in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding (e.g., between carboxylic acid groups) and π–π stacking interactions between the aromatic rings, which govern the material's solid-state properties. researchgate.netresearchgate.net
Applications in Chemical Research and Design
Role as a Building Block in Complex Chemical Synthesis
The pyrazolo[1,5-a]pyridine (B1195680) framework, of which 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid is a derivative, serves as a foundational scaffold for constructing more elaborate molecular architectures. The carboxylic acid and methoxy (B1213986) groups on the core structure provide reactive handles for a variety of chemical transformations, enabling its incorporation into larger, more complex molecules.
Researchers have utilized related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, which share a similar fused heterocyclic core, in multi-step syntheses to create libraries of novel compounds. nih.gov For instance, the synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides has been achieved, demonstrating the versatility of the pyrazole-based bicyclic system as a starting point for creating potent enzyme inhibitors. nih.gov The general strategy involves the modification of functional groups on the pyrazole (B372694) or the fused pyridine (B92270)/pyrazine ring to build diversity. researchgate.net
The synthetic utility of such scaffolds is evident in the preparation of derivatives for medicinal chemistry, where the core is systematically decorated with different substituents to explore structure-activity relationships. nih.govnih.govnih.gov The presence of the carboxylic acid function at the 4-position is particularly advantageous, as it allows for standard amide coupling reactions, a cornerstone of medicinal chemistry for linking the scaffold to other molecular fragments. nih.gov
Development of Chemical Probes and Tools for Molecular Biology
The inherent photophysical properties and the synthetically accessible nature of the pyrazolo[1,5-a]pyridine scaffold make it an attractive platform for the development of specialized chemical probes.
The pyrazolo[1,5-a]pyridine core has been identified as a novel fluorophore with promising characteristics for biological imaging. nih.gov Derivatives of this scaffold have been shown to exhibit high fluorescence quantum yields, a critical property for sensitive detection. nih.gov For example, a new fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative was developed to detect pH changes in acidic conditions. nih.gov This probe demonstrated a high quantum yield (φ = 0.64), a rapid response time of less than 10 seconds, and high selectivity, making it suitable for monitoring intracellular H+ in cellular organelles like lysosomes. nih.gov The fluorescence mechanism is based on changes in the intramolecular charge transfer (ICT) process upon protonation. nih.gov The development of such probes highlights the potential of the 7-methoxypyrazolo[1,5-a]pyridine (B13671244) backbone in creating sensitive and effective tools for cell biology.
Table 1: Photophysical Properties of a Pyrazolo[1,5-a]pyridine-based pH Probe
| Property | Value | Reference |
|---|---|---|
| Quantum Yield (φ) | 0.64 (at pH 2.4) | nih.gov |
| Response Time | < 10 seconds | nih.gov |
This interactive table summarizes the key performance metrics of a fluorescent probe built upon the pyrazolo[1,5-a]pyridine scaffold.
The structural features of pyridine carboxylic acids, including the pyrazolo[1,5-a]pyridine core, make them well-suited for designing molecules that interact with biological targets like enzymes. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group provides a key point of interaction, often coordinating with metal ions in an enzyme's active site or forming strong hydrogen bonds. nih.gov These interactions are fundamental to enzyme inhibition. nih.gov
While direct application of this compound as an enzyme probe is an area of ongoing research, the broader class of pyrazolo[1,5-a]pyridines and related scaffolds have been extensively used to design enzyme inhibitors. nih.govresearchgate.net For example, derivatives have been synthesized as inhibitors of HIV-1 integrase and various kinases, where the scaffold's geometry allows for optimal binding within the enzyme's active site. nih.govresearchgate.net These studies underscore the potential of this scaffold as a tool to probe and understand enzyme-substrate interactions.
Design of Novel Heterocyclic Scaffolds for Chemical Exploration
The pyrazolo[1,5-a]pyridine ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for ligands targeting a wide range of biological receptors. nih.govnih.govnih.govnih.govresearchgate.netmdpi.com Its rigid, bicyclic nature provides a well-defined three-dimensional structure that can be systematically modified to optimize binding affinity and selectivity for various biological targets. nih.govresearchgate.net
Extensive research has focused on the synthesis of libraries of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs. researchgate.netmdpi.com These efforts have yielded compounds with diverse biological activities, including:
Anticancer properties: Derivatives have been evaluated against multiple human cancer cell lines, such as lung, breast, and colon cancer, with some compounds showing significant growth inhibition. nih.govnih.gov
Kinase inhibition: The scaffold is a key component in the design of inhibitors for enzymes like B-Raf kinase and cyclin-dependent kinases, which are important targets in cancer therapy. researchgate.net
Anti-inflammatory activity: Pyrazolo[1,5-a]quinazoline analogs have been identified as potent inhibitors of inflammatory pathways. nih.gov
The synthesis of these novel scaffolds often involves tandem reactions or copper-mediated processes, allowing for the efficient construction of diverse molecular libraries from simple starting materials. nih.govnih.gov
Potential in Materials Science Research (as a scaffold component)
The unique photophysical properties of the pyrazolo[1,5-a]pyridine core suggest its potential for applications beyond biology, extending into the realm of materials science. nih.gov The high fluorescence quantum yield observed in some derivatives is a highly desirable characteristic for the development of advanced optical materials. nih.gov
A related scaffold, imidazo[1,5-a]pyridine, has been explored for applications in optoelectronics and as emissive compounds in coordination chemistry. nih.gov Given the structural similarities and the demonstrated strong fluorescence of the pyrazolo[1,5-a]pyridine system, it is plausible that this compound could serve as a fundamental building block for:
Organic Light-Emitting Diodes (OLEDs): The high quantum efficiency could lead to the development of new emissive materials for displays and lighting.
Sensors: The sensitivity of the scaffold's fluorescence to its environment (e.g., pH) could be harnessed to create chemical sensors for various analytes. nih.gov
Coordination Polymers: The carboxylic acid and nitrogen atoms provide sites for coordination with metal ions, potentially forming novel metal-organic frameworks (MOFs) with interesting optical or electronic properties.
While this area is still emerging, the foundational research into the fluorescence of pyrazolo[1,5-a]pyridines provides a strong basis for their future exploration in materials science. nih.gov
Future Perspectives and Emerging Directions in Research
Exploration of Asymmetric Synthesis Routes for Enantiopure Derivatives
The development of stereoselective synthetic methods is a cornerstone of modern drug discovery, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. For pyrazolo[1,5-a]pyridine (B1195680) derivatives, the introduction of chiral centers can lead to compounds with enhanced potency and selectivity for biological targets. Future research will likely focus on developing asymmetric routes to enantiopure derivatives of 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid.
While specific asymmetric syntheses for this exact molecule are not yet widely reported, methodologies developed for related structures provide a clear blueprint. For instance, efficient asymmetric Friedel–Crafts-type alkylation/cyclization reactions have been developed for analogous pyrazolo[3,4-b]pyridine compounds using chiral-at-metal Rh(III) complexes as catalysts. rsc.org This approach has successfully produced chiral pyrazolopyridine analogues in high yields (81–98%) and with excellent enantioselectivity (85–99% ee). rsc.org Adapting such catalytic systems to the pyrazolo[1,5-a]pyridine core represents a promising avenue for producing enantiomerically pure derivatives, enabling detailed investigation into their stereospecific biological activities.
Integration of Flow Chemistry and Continuous Synthesis Techniques
To overcome the limitations of traditional batch synthesis, such as scalability and safety concerns, the integration of flow chemistry and continuous manufacturing is an emerging trend in chemical synthesis. These techniques offer improved reaction control, enhanced safety, and greater efficiency, making them highly suitable for the production of pharmaceutical intermediates.
The application of flow chemistry to the synthesis of pyrazole-fused heterocycles is an active area of research. mdpi.com For example, a continuous-flow thermolysis of azidoacrylates has been demonstrated for the rapid and efficient synthesis of methyl pyrazolo[1,5-a]pyridine-2-carboxylate. mdpi.com This reaction proceeds at high temperatures (220 °C) with a very short residence time (28.5 seconds), affording the product in quantitative yield. mdpi.com Applying similar microreactor technologies to the synthesis of this compound could streamline its production, facilitate library synthesis for structure-activity relationship (SAR) studies, and ensure a more sustainable and scalable manufacturing process.
Advanced Computational Approaches for Rational Design and Virtual Screening
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and virtual screening of vast compound libraries to identify promising new drug candidates. For the this compound scaffold, advanced computational approaches can guide the design of derivatives with optimized properties.
Molecular docking studies on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been used to elucidate binding modes with therapeutic targets like cyclin-dependent kinase 2 (CDK2) and phosphoinositide 3-kinases (PI3K). nih.govekb.egmdpi.com These studies help in understanding key interactions, such as hydrogen bonding with specific amino acid residues in the kinase hinge region, which are crucial for inhibitory activity. mdpi.com By creating a computational model of this compound, researchers can perform virtual screening to identify derivatives with high binding affinity for specific targets, predict their ADME (absorption, distribution, metabolism, and excretion) properties, and refine their structures to enhance potency and selectivity before undertaking synthetic work. This in silico approach accelerates the discovery process and reduces the costs associated with laboratory research.
Development of Photoactivatable or Chemically Modifiable Derivatives
The development of molecular probes that can be controlled by external stimuli, such as light, is a rapidly growing field. Photoactivatable or chemically modifiable derivatives of this compound could serve as powerful tools for studying biological processes with high spatiotemporal precision.
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores have been identified as promising fluorophores. rsc.orgrsc.orgnih.gov These compounds can exhibit high quantum yields, photostability, and tunable photophysical properties. rsc.orgnih.gov For instance, a pyrazolo[1,5-a]pyridine carboxylic acid derivative has been successfully developed as a fluorescent pH probe for monitoring acidic conditions within living cells, demonstrating a rapid response and high sensitivity. nih.gov Future work could focus on modifying the this compound scaffold to create:
Photo-caged compounds: Where the biological activity is masked by a photolabile group that can be removed with light to release the active molecule at a specific time and location.
Fluorescent probes: For imaging specific cellular components or processes. For example, pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) derivatives have been designed to visualize lipid droplets. researchgate.netrsc.org
Bioorthogonal handles: Incorporating functional groups that allow for specific chemical ligation to other molecules within a biological system.
These advanced derivatives would significantly expand the utility of the scaffold beyond traditional therapeutics into the realm of chemical biology and diagnostics.
Expansion into Novel Areas of Chemical Biology Research
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" known to interact with a wide range of biological targets. While much research has focused on its potential as a kinase inhibitor for cancer therapy, its structural versatility suggests it could be applied to many other areas of chemical biology. nih.govacs.org
Future research is expected to expand the exploration of this scaffold into new therapeutic areas. The diverse biological activities reported for related pyrazolo-fused heterocycles provide a roadmap for this expansion. researchgate.netnih.govsemanticscholar.org Potential new research directions include:
Inhibitors of other enzyme classes: Beyond kinases, derivatives could be designed to target proteases, phosphatases, or metabolic enzymes involved in various diseases.
Modulators of protein-protein interactions: The rigid, planar structure could serve as a template for designing molecules that disrupt key protein-protein interactions implicated in disease.
Antimicrobial and antiviral agents: The scaffold could be optimized to develop new agents to combat infectious diseases, an area of urgent global health need.
Neuropharmacology: Given that some pyrazolo[1,5-a]pyrimidines have shown activity as CNS depressants, exploring derivatives for neurological disorders is a viable path. semanticscholar.org
By systematically screening libraries of this compound derivatives against a broad range of biological assays, researchers can uncover novel activities and expand the therapeutic potential of this versatile chemical entity.
Q & A
Q. What are the key synthetic routes for preparing 7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid?
The synthesis typically involves multi-step reactions, including:
- Condensation of aminopyrazoles with electrophilic reagents to form the pyrazolo[1,5-a]pyridine core.
- Methoxy group introduction via nucleophilic substitution or Pd-catalyzed coupling at position 7. For example, silylformamidine-mediated reactions in benzene can functionalize position 7 .
- Carboxylic acid formation through hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions . Key reagents include hydrazine hydrate, silylformamidines, and catalysts like Pd(PPh₃)₄.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and substituent positions. For instance, methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of fused rings .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Elemental analysis : Confirms purity by matching calculated vs. experimental C, H, N values (e.g., deviations <0.3% indicate high purity) .
Q. What are common derivatives of this compound, and how are they synthesized?
Derivatives include:
- Ester analogs : Methyl or ethyl esters synthesized via esterification of the carboxylic acid group.
- Halogenated derivatives : Bromination or iodination at position 3 using NBS or I₂ in acetic acid .
- Nitro-substituted analogs : Nitration with HNO₃/H₂SO₄ at position 3, followed by reduction to amines . These derivatives are often intermediates for further functionalization in medicinal chemistry .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization at position 7 be addressed?
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., nitro) direct electrophiles to meta positions.
- Catalytic systems : Pd catalysts with bulky ligands (e.g., XPhos) favor coupling at sterically accessible sites.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity of methoxy groups in nucleophilic substitutions . Contradictions in product distribution between studies often arise from varying solvent/base combinations .
Q. How should researchers resolve discrepancies in spectral data for this compound?
Discrepancies in NMR or MS data may arise from:
- Tautomerism : The pyrazolo-pyridine system can exhibit keto-enol tautomerism, altering peak positions.
- Solvent artifacts : Residual solvents (e.g., DMSO-d₆) may obscure signals; always report solvent conditions.
- Impurity profiles : Use preparative HPLC to isolate pure fractions and reacquire spectra . Cross-referencing with computational predictions (DFT-based chemical shift calculations) can validate assignments .
Q. What strategies optimize the stability of this compound in solution?
- pH control : Store in neutral buffers (pH 6–8) to prevent decarboxylation.
- Temperature : Solutions are stable at –20°C for months but degrade rapidly above 40°C.
- Light protection : Amber vials prevent photodegradation of the methoxy and heteroaromatic moieties .
Q. What alternative synthetic routes exist for scale-up production?
- Continuous flow chemistry : Reduces reaction times for steps like ester hydrolysis or Suzuki couplings.
- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., pyridine ring closure) with higher yields .
- Enzymatic catalysis : Lipases can selectively hydrolyze esters without affecting the methoxy group .
Q. How can computational methods predict the biological activity of this compound?
- Docking studies : Use crystal structures of target proteins (e.g., kinases) to model binding interactions.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at position 3) with activity trends.
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
